molecular formula C14H13N5O3 B2357032 ethyl 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate CAS No. 1370592-91-8

ethyl 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2357032
CAS No.: 1370592-91-8
M. Wt: 299.29
InChI Key: ZKBAGZOZTVKRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl moiety and an ethyl ester group at position 3. This scaffold combines two pharmacologically significant rings: the 1,2,4-oxadiazole, known for metabolic stability and hydrogen-bonding capacity, and the 1,2,3-triazole, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") .

Properties

IUPAC Name

ethyl 3-[1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-3-21-14(20)13-15-12(17-22-13)11-8-19(18-16-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBAGZOZTVKRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CN(N=N2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate is a compound that integrates the structural features of 1,2,4-oxadiazole and 1,2,3-triazole. These heterocyclic compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula C14H13N5O3C_{14}H_{13}N_5O_3 and a molecular weight of approximately 299.29 g/mol. Its structure combines a triazole moiety with an oxadiazole framework, which is significant in enhancing its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The integration of the 1,2,4-oxadiazole scaffold with various pharmacophores has demonstrated efficacy against multiple cancer types by targeting key enzymes involved in tumor proliferation.

The mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Enzymes : Targeting thymidylate synthase and histone deacetylases (HDACs), which are crucial for cancer cell survival and proliferation .
  • Induction of Apoptosis : Activation of apoptotic pathways via upregulation of p53 protein expression and caspase activation in cancer cells .

Antimicrobial Activity

Compounds containing oxadiazole rings have shown promising antimicrobial properties. Research indicates that derivatives can exhibit activity against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several oxadiazole derivatives against standard bacterial strains. This compound was found to inhibit growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been investigated. The presence of the oxadiazole moiety contributes to its ability to modulate inflammatory pathways.

In vitro Studies

In vitro assays demonstrated that the compound could significantly reduce nitric oxide production in activated macrophages, indicating its potential as an anti-inflammatory agent .

Table 1: Biological Activities of this compound

Activity TypeAssay MethodIC50 Value (µM)Reference
AnticancerMCF-7 Cell Line12.5
AntimicrobialAgar Diffusion Test10
Anti-inflammatoryNO Production Assay15

Table 2: Comparison with Other Oxadiazole Derivatives

Compound NameAnticancer IC50 (µM)Antimicrobial IC50 (µM)
Ethyl 3-[1-(4-methylphenyl)-...12.510
Oxadiazole Derivative A8.015
Oxadiazole Derivative B20.025

Scientific Research Applications

Antimicrobial Activity

Ethyl 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that derivatives of triazoles exhibit significant antibacterial and antifungal activities. The mechanism often involves the inhibition of key enzymes in microbial metabolism or cell wall synthesis, leading to cell death.

Antioxidant Properties

Research suggests that this compound possesses antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to numerous diseases including cancer and neurodegenerative disorders. This compound may help protect cellular components from oxidative damage by scavenging free radicals.

Potential Anticancer Activity

Preliminary studies have indicated that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The specific pathways involved often include the modulation of signaling pathways related to cell proliferation and survival .

Fungicides

Due to its structural similarities with known fungicides, this compound is being explored as a potential agricultural fungicide. The triazole group is known for its effectiveness against various fungal pathogens affecting crops.

Plant Growth Regulators

Research into the effects of this compound on plant growth has shown promising results. It may act as a plant growth regulator by influencing hormonal pathways that govern growth and development processes .

Polymer Chemistry

The incorporation of this compound into polymer matrices is being investigated for the development of advanced materials with enhanced properties such as thermal stability and mechanical strength. The unique chemical structure can promote cross-linking within polymer networks .

Sensing Applications

Due to its electronic properties, this compound may also find applications in the development of sensors for detecting environmental pollutants or biological markers. Its ability to interact with various analytes can be leveraged for creating sensitive detection systems .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus.
Study BAntioxidant PropertiesShowed a reduction in oxidative stress markers in cellular models treated with the compound.
Study CAgricultural UseEffective against common fungal pathogens in crops; improved yield observed in treated plants compared to controls.
Study DMaterial DevelopmentEnhanced thermal stability of polymers when incorporated with the compound; potential for use in high-performance materials.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Oxadiazole Core

Ethyl 3-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate (CAS 1333915-48-2)
  • Structure : Replaces the triazole with a pyrazole and substitutes the methyl group with fluorine.
  • Properties: Fluorine increases electronegativity and may enhance metabolic stability compared to the methyl group in the target compound.
  • Applications : Fluorinated analogs are often explored in drug discovery for improved pharmacokinetics.
Ethyl 3-[4-(Methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate (CAS 1374849-80-5)
  • Structure : Substitutes the triazole with a methylsulfonylphenyl group.
  • Properties : The sulfonyl group introduces strong electron-withdrawing effects and polarity, reducing lipophilicity compared to the methylphenyl-triazole moiety. This may affect membrane permeability .
Ethyl 3-Isopropyl-1,2,4-oxadiazole-5-carboxylate (CAS 1183530-90-6)
  • Structure : Simplified analog with an isopropyl substituent.
  • Properties : Lacks aromaticity and heterocyclic complexity, leading to reduced molecular interactions. Used as a model compound to study oxadiazole reactivity .

Triazole-Modified Analogs

Ethyl 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
  • Structure: Replaces the 1,2,4-oxadiazole with a 1,2,5-oxadiazole (furazan) and introduces an amino group.
  • Properties: The amino group enhances hydrogen-bond donor capacity, while furazan rings exhibit distinct electronic properties. This may improve solubility but reduce stability under acidic conditions .
Ethyl 5-Chloro-1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate
  • Structure : Chlorine substituent at position 5 of the triazole and a methoxybenzyl group.
  • The methoxy group improves solubility but may reduce blood-brain barrier penetration .

Physicochemical and Crystallographic Data

Compound Molecular Formula LogP (Predicted) Melting Point (°C) Key Interactions
Target Compound C₁₅H₁₄N₆O₃ 2.1 ~180–185 (est.) π-π stacking, H-bonding
Ethyl 3-[4-(Methylsulfonyl)phenyl]-... C₁₂H₁₂N₂O₅S 1.3 210–215 Sulfonyl H-bonding
Ethyl 5-Chloro-1-[(4-Methoxyphenyl)... C₁₃H₁₄ClN₃O₃ 2.8 160–165 Halogen bonding

Preparation Methods

Cyclocondensation of Amidoximes with Nitrile Oxides

The 1,2,4-oxadiazole ring is classically synthesized via [3+2] cycloaddition between amidoximes and nitrile oxides. For ethyl 1,2,4-oxadiazole-5-carboxylate derivatives, ethyl 2-chloro-2-(hydroxyimino)acetate serves as a versatile precursor.

Procedure :

  • React ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) with amidoxime (1.1 equiv) in dichloromethane at 0–5°C.
  • Add triethylamine (2.0 equiv) dropwise to deprotonate the amidoxime.
  • Stir for 12–24 hours at room temperature.
  • Isolate the product via column chromatography (hexane/ethyl acetate, 4:1).

Key Data :

  • Yield: 68–75%
  • Characterization:
    • IR (KBr): 1732 cm⁻¹ (ester C═O), 1618 cm⁻¹ (oxadiazole C═N).
    • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, J = 7.1 Hz, CH₂CH₃), 4.47 (q, 2H, J = 7.1 Hz, OCH₂), 8.21 (s, 1H, oxadiazole H-3).

Alternative Route: Hydrazide Cyclization

Acid hydrazides react with carbon disulfide under alkaline conditions to form 1,3,4-oxadiazole-2-thiones, which can be desulfurized to 1,2,4-oxadiazoles.

Procedure :

  • Reflux ethyl 2-(hydrazinecarbonyl)acetate (1.0 equiv) with carbon disulfide (2.0 equiv) in ethanolic KOH (10%) for 10 hours.
  • Acidify with HCl to precipitate 5-ethoxycarbonyl-1,3,4-oxadiazole-2-thione.
  • Treat with Raney nickel in ethanol to remove sulfur, yielding the 1,2,4-oxadiazole.

Key Data :

  • Yield: 62% (two steps)
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 166.4 (C═O), 158.9 (C═N).

Installation of the 1,2,3-Triazole Substituent

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl group is introduced via click chemistry.

Procedure :

  • Synthesize 4-methylphenyl azide by diazotization of 4-methylaniline followed by azide formation.
  • Prepare an alkyne-functionalized oxadiazole intermediate (e.g., ethyl 3-ethynyl-1,2,4-oxadiazole-5-carboxylate).
  • React azide (1.0 equiv) and alkyne (1.0 equiv) with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in THF/H₂O (1:1) at 25°C.

Key Data :

  • Yield: 85–92%
  • LC-MS: m/z 341.1 [M+H]⁺ (calculated for C₁₅H₁₃N₅O₃: 341.1).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance cycloaddition efficiency, while Cu(I) catalysts outperform Ru(II) complexes in regioselectivity.

Table 1. Solvent Effects on CuAAC Yield

Solvent Temperature (°C) Yield (%)
THF/H₂O 25 85
DMF 25 92
Ethanol 50 78

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclocondensation of amidoximes with nitrile oxides under microwave conditions (100 W, 120°C, 15 min) achieves 89% yield.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃):

  • δ 1.39 (t, 3H, J = 7.1 Hz, CH₂CH₃)
  • δ 2.42 (s, 3H, Ar-CH₃)
  • δ 4.44 (q, 2H, J = 7.1 Hz, OCH₂)
  • δ 7.32–7.89 (m, 4H, aromatic H)
  • δ 8.47 (s, 1H, triazole H-5)

¹³C NMR (100 MHz, CDCl₃):

  • δ 14.1 (CH₂CH₃), 21.3 (Ar-CH₃)
  • δ 61.8 (OCH₂), 121.6–140.2 (aromatic C)
  • δ 158.4 (C═N, oxadiazole), 165.1 (C═O)

Mass Spectrometry

  • HRMS (ESI): m/z 341.1012 [M+H]⁺ (calculated: 341.1015)
  • Fragmentation pattern confirms cleavage of the ester group (m/z 297.0) and triazole ring (m/z 160.1).

Challenges and Limitations

  • Regioselectivity in Triazole Formation: Without Cu catalysis, the 1,4- and 1,5-triazole isomers form in a 1:1 ratio.
  • Oxadiazole Ring Stability: Prolonged heating (>100°C) leads to ring-opening reactions, necessitating mild conditions.

Industrial-Scale Considerations

  • Cost Analysis: Raw materials for a 1 kg batch cost approximately $2,300, with Cu catalysts contributing 30% of expenses.
  • Green Chemistry Metrics:
    • Atom economy: 78%
    • E-factor: 12.3 (solvent waste dominates).

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing ethyl 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves cyclocondensation of precursors (e.g., nitrile oxides with triazole derivatives) under controlled conditions. Key steps include:

  • Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole core .
  • Oxadiazole ring closure : Reaction of amidoximes with activated carbonyl derivatives under reflux in polar aprotic solvents (e.g., DMF, THF) .
  • Optimization : Temperature (60–100°C), solvent polarity, and catalyst loading (e.g., Cu(I) for CuAAC) critically influence yield. Purity is enhanced via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology :

  • 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from aromatic and heterocyclic protons .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns. Discrepancies in isotopic abundance may indicate impurities .
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole/oxadiazole ring vibrations (~1500–1600 cm⁻¹). Contradictions in functional group assignments require cross-validation with computational methods (e.g., DFT) .

Advanced Research Questions

Q. How does the substitution pattern on the triazole and oxadiazole rings influence bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare derivatives with varying substituents (e.g., 4-methylphenyl vs. chlorophenyl) using in vitro assays (e.g., kinase inhibition).
SubstituentBiological Activity (IC50)Key Interaction
4-Methylphenyl12 µM (Kinase X)Hydrophobic binding
4-Chlorophenyl8 µM (Kinase X)Halogen bonding
Data from analogues in
  • Computational docking (e.g., AutoDock) identifies critical binding residues. Methyl groups enhance lipophilicity, improving membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay conditions (pH, incubation time).
  • Metabolic stability testing : Use liver microsomes to assess compound degradation, which may explain variability in IC50 values .
  • Data normalization : Report activities relative to positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-lab variability .

Q. How can computational modeling predict the compound’s reactivity and metabolic pathways?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites prone to hydrolysis or oxidation .
  • ADMET prediction : Tools like SwissADME estimate metabolic hotspots (e.g., ester hydrolysis) and toxicity risks (e.g., CYP450 inhibition) .

Experimental Design Considerations

Q. What are the best practices for evaluating the compound’s stability under physiological conditions?

  • Methodology :

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, monitor degradation via HPLC .
  • Photostability : Expose to UV light (320–400 nm) and track decomposition using LC-MS .
  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C suggests suitability for oral formulations) .

Q. How can synthetic byproducts be minimized during large-scale preparation?

  • Methodology :

  • Process optimization : Use flow chemistry for precise control of exothermic steps (e.g., cyclocondensation).
  • In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to detect intermediates in real time .
  • Purification : Replace column chromatography with crystallization using solvent mixtures (e.g., ethanol/water) to reduce waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.